molecular formula C10H10BrFO2 B13972246 (3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester

(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester

Cat. No.: B13972246
M. Wt: 261.09 g/mol
InChI Key: MYRCLYTWQBYBCG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromo-2-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the bromination and fluorination of ethyl phenylacetate. This process requires the use of bromine and a fluorinating agent such as Selectfluor. The reaction conditions must be carefully controlled to achieve the desired substitution pattern on the phenyl ring.

Industrial Production Methods

Industrial production of ethyl 2-(3-bromo-2-fluorophenyl)acetate typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic substitution: Products include 2-(3-azido-2-fluorophenyl)acetate or 2-(3-mercapto-2-fluorophenyl)acetate.

    Oxidation: The major product is 2-(3-bromo-2-fluorophenyl)acetic acid.

    Reduction: The major product is 2-(3-bromo-2-fluorophenyl)ethanol.

Scientific Research Applications

Ethyl 2-(3-bromo-2-fluorophenyl)acetate is used in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-2-fluorophenyl)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-2-fluorophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    Ethyl 2-(3-chloro-2-fluorophenyl)acetate: The chlorine substitution alters the compound’s electronic properties and reactivity.

    Ethyl 2-(3-bromo-4-fluorophenyl)acetate: Another isomer with different substitution positions, affecting its chemical behavior.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-(3-bromo-2-fluorophenyl)acetate

InChI

InChI=1S/C10H10BrFO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3

InChI Key

MYRCLYTWQBYBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)F

Origin of Product

United States

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